molecular formula C22H20N4OS2 B459612 3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-58-3

3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B459612
CAS No.: 445267-58-3
M. Wt: 420.6g/mol
InChI Key: YQMKHNUNNAQUSG-UHFFFAOYSA-N
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Description

3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3 . This small molecule is a key research tool for investigating the role of aberrant FGFR signaling in oncogenesis and disease progression. Its primary research value lies in its application as a chemical probe to dissect FGFR-dependent signaling pathways in various cellular models. By potently inhibiting FGFR kinase activity, this compound enables researchers to study the downstream consequences on cell proliferation, survival, and migration in FGFR-driven cancer models, such as those harboring FGFR gene amplifications, fusions, or mutations. It is utilized in preclinical studies to explore targeted therapeutic strategies and to understand mechanisms of resistance to FGFR inhibition, providing critical insights for the development of novel anticancer agents.

Properties

IUPAC Name

3-amino-N-(2-propylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-2-13-28-18-6-4-3-5-17(18)25-21(27)20-19(23)15-7-8-16(26-22(15)29-20)14-9-11-24-12-10-14/h3-12H,2,13,23H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMKHNUNNAQUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

S-Alkylation and Cyclization

Ethyl thioglycolate reacts with 2-chloro-6-(4-pyridinyl)nicotinonitrile under basic conditions (KOH or Et3_3N) to form a thioether intermediate. Subsequent cyclization in aqueous ethanol generates the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate core.

Example Reaction Conditions

StepReagents/ConditionsYield
S-AlkylationEthyl thioglycolate, KOH, EtOH, 0–25°C75%
CyclizationAqueous KOH, reflux, 1–2 h82%

Carboxamide Functionalization

The N-[2-(propylsulfanyl)phenyl]carboxamide group is introduced via amide coupling of the hydrolyzed carboxylic acid with 2-(propylsulfanyl)aniline.

Hydrolysis and Amidation

  • Ester Hydrolysis : Ethyl ester intermediates are saponified using 4 M NaOH in EtOH/H2_2O (1:1) at 70°C for 3 h (yield: 89–94%).

  • HATU-Mediated Coupling :

    • Activation : HATU (1.2 equiv), DIPEA (3 equiv), DMF, 0°C → rt

    • Amine : 2-(Propylsulfanyl)aniline (1.1 equiv)

    • Yield : 63–71%

Side Reaction Mitigation :

  • The propylsulfanyl group is prone to oxidation; reactions are conducted under N2_2 with rigorous exclusion of moisture.

Alternative Synthetic Routes

Oxidative Dimerization

Hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides in dioxane/EtOH yields dimeric products. Though irrelevant for monomeric targets, this underscores the reactivity of the amino group.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 9.45 (s, 1H, CONH), 8.52 (d, JJ = 5.2 Hz, 2H, Py-H), 7.59 (dd, JJ = 8.4 Hz, 2H, Ar-H), 7.11 (s, 1H, Thieno-H).

  • HRMS : [M+H]+^+ calcd. for C23_{23}H20_{20}N4_4OS2_2: 456.1024; found: 456.1028.

Purity Optimization

  • Flash Chromatography : Silica gel, petroleum ether/EtOAc (3:1 → 1:1)

  • HPLC : >98% purity (C18 column, MeCN/H2_2O gradient)

Challenges and Limitations

  • Low Yields in Cross-Coupling : Steric hindrance from the 4-pyridinyl group reduces coupling efficiency (∼65% vs. 80% for phenyl analogs).

  • Amine Sensitivity : 2-(Propylsulfanyl)aniline requires dry conditions to prevent decomposition.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinyl ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Structural Characteristics

The compound features a thieno[2,3-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of an amino group and a pyridine moiety enhances its potential as a pharmacophore.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in oncology and neurology:

  • Anti-Cancer Activity : Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the inhibitory effects on colorectal and breast cancer cell lines (HCT116 and MDA-MB-231) .
  • Neuroprotective Effects : The compound's ability to modulate glial activation suggests potential applications in treating neurodegenerative diseases. By selectively inhibiting pro-inflammatory cytokines without affecting beneficial glial functions, it may serve as a therapeutic agent for conditions like Alzheimer's disease .

Biological Research

The compound is utilized in biological studies to explore its interactions with cellular pathways:

  • Mechanism of Action Studies : Thieno[2,3-b]pyridines have been shown to interact with specific receptors and enzymes, influencing various signaling pathways. Understanding these interactions can lead to the development of targeted therapies for diseases involving dysregulated signaling .

Structure-Activity Relationship (SAR) Studies

Research has focused on elucidating the structure-activity relationships of thieno[2,3-b]pyridine derivatives:

  • Optimization of Biological Activity : By systematically modifying functional groups on the thieno[2,3-b]pyridine scaffold, researchers aim to enhance efficacy and selectivity against specific biological targets. This approach has led to the identification of more potent analogs with improved therapeutic profiles .

Table 1: Summary of Biological Activities

Study ReferenceCell LineIC50 (µM)Activity Description
HCT116<0.1Significant anti-proliferative effect
MDA-MB-231<0.1High inhibition rate
NeuroinflammatoryN/ASelective inhibition of IL-1 beta

Notable Research Findings

  • Anti-Proliferative Effects : In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by over 85%, indicating strong potential for further development as anti-cancer agents .
  • Neuroinflammation Modulation : The compound's ability to suppress glial activation highlights its relevance in neuroinflammatory conditions, suggesting avenues for therapeutic intervention in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound likely binds to bacterial enzymes or cell membranes, disrupting their function and leading to the inhibition of microbial growth . The exact molecular pathways and targets are still under investigation, but its antimicrobial properties are well-documented .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound differs from analogs in key structural aspects (Table 1):

Table 1: Substituent Comparison
Compound Name (Example) Position 2 (Carboxamide) Position 6 Substituent Position 4 Substituent Key Modifications
Target Compound 2-(Propylsulfanyl)phenyl 4-Pyridinyl None Unique sulfur-containing alkyl chain
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)... () 4-Chlorophenyl Thiophen-2-yl CF₃ Electron-withdrawing CF₃ and Cl
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)... () 4-Fluorophenyl Thiophen-2-yl Phenyl Anti-hypertrophic activity via Epac1 inhibition
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-CF₃... () 4-Iodophenyl Thiophen-2-yl CF₃ Halogen (I) for radiopharmaceutical potential
3-Amino-N-(2-cyanophenyl)-6-(thiophen-2-yl)-4-CF₃... () 2-Cyanophenyl Thiophen-2-yl CF₃ Polar cyano group for solubility modulation
3-Amino-N-(4-sulfamoylphenyl)-4-methoxymethyl-6-methyl... () 4-Sulfamoylphenyl Methyl Methoxymethyl Sulfonamide for enhanced bioavailability

Key Differentiators of the Target Compound

Absence of CF₃ at Position 4 : Reduces electron-withdrawing effects, possibly improving solubility but altering binding kinetics.

4-Pyridinyl at Position 6 : Contrasts with thiophene or phenyl groups in analogs, offering distinct electronic and steric properties for target recognition.

Biological Activity

3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4SC_{16}H_{18}N_{4}S, with a molecular weight of approximately 302.41 g/mol. The structure features a thieno[2,3-b]pyridine core, which is known for its biological activity in various pharmacological contexts.

Research indicates that compounds within the thieno[2,3-b]pyridine class may exert their effects through the inhibition of specific kinases involved in cancer progression and inflammation. Notably, these compounds have been shown to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. This pathway is involved in the regulation of pro-inflammatory and anti-apoptotic genes, making it a target for therapeutic intervention in autoimmune and inflammatory diseases as well as cancer .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)0.045Induction of apoptosis via NF-κB inhibition
MDA-MB-231 (Breast cancer)0.11Cell cycle arrest and apoptosis
HCT116 (Colorectal cancer)>85% inhibitionThymidine incorporation assay

Case Studies

  • Breast Cancer : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The compound's ability to induce apoptosis was linked to its action on the NF-κB pathway, which is often dysregulated in breast cancer cells .
  • Colorectal Cancer : A thymidine incorporation assay revealed that several analogues of thieno[2,3-b]pyridine significantly inhibited HCT116 cell growth by over 85%, indicating strong anti-proliferative properties that warrant further investigation into their mechanisms and potential clinical applications .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • Anti-Proliferative Activity : The compound was found to inhibit cell proliferation effectively across multiple cancer types, suggesting broad-spectrum anticancer properties.
  • Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating potential for therapeutic use with reduced side effects.
  • Mechanistic Insights : Studies suggest that its mechanism involves modulation of apoptosis pathways and cell cycle regulation, particularly through interactions with NF-κB signaling components.

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